Cas no 2228535-25-7 (1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol)

1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol structure
2228535-25-7 structure
商品名:1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol
CAS番号:2228535-25-7
MF:C8H7BrFNO3
メガワット:264.048485040665
CID:6233497
PubChem ID:165699997

1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol
    • 2228535-25-7
    • EN300-1924910
    • インチ: 1S/C8H7BrFNO3/c9-5-1-2-6(8(12)4-10)7(3-5)11(13)14/h1-3,8,12H,4H2
    • InChIKey: MVAHUWHIVWHJDP-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1)[N+](=O)[O-])C(CF)O

計算された属性

  • せいみつぶんしりょう: 262.95933g/mol
  • どういたいしつりょう: 262.95933g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1924910-2.5g
1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol
2228535-25-7
2.5g
$2295.0 2023-09-17
Enamine
EN300-1924910-10g
1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol
2228535-25-7
10g
$5037.0 2023-09-17
Enamine
EN300-1924910-0.25g
1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol
2228535-25-7
0.25g
$1078.0 2023-09-17
Enamine
EN300-1924910-5.0g
1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol
2228535-25-7
5g
$3396.0 2023-06-01
Enamine
EN300-1924910-1.0g
1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol
2228535-25-7
1g
$1172.0 2023-06-01
Enamine
EN300-1924910-1g
1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol
2228535-25-7
1g
$1172.0 2023-09-17
Enamine
EN300-1924910-5g
1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol
2228535-25-7
5g
$3396.0 2023-09-17
Enamine
EN300-1924910-0.05g
1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol
2228535-25-7
0.05g
$983.0 2023-09-17
Enamine
EN300-1924910-0.5g
1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol
2228535-25-7
0.5g
$1124.0 2023-09-17
Enamine
EN300-1924910-10.0g
1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol
2228535-25-7
10g
$5037.0 2023-06-01

1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol 関連文献

1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-olに関する追加情報

Professional Introduction to 1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol (CAS No. 2228535-25-7)

1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol, identified by its CAS number 2228535-25-7, is a significant compound in the realm of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The presence of both bromo and nitro substituents on the phenyl ring, coupled with a fluoroethyl moiety, makes it a versatile intermediate for synthetic chemists exploring diverse pharmacological pathways.

The structural configuration of 1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol presents a rich framework for chemical modification, enabling the synthesis of a wide array of derivatives with tailored biological activities. The bromo and nitro groups are well-documented in medicinal chemistry for their ability to participate in various functionalization reactions, such as cross-coupling reactions, which are pivotal in constructing complex molecular architectures. Meanwhile, the fluoroethyl group introduces fluorine, an element known for its profound influence on metabolic stability and binding affinity in drug molecules.

In recent years, there has been a surge in research focusing on the incorporation of fluorine into pharmaceutical compounds due to its ability to enhance drug-like properties. Fluorinated compounds often exhibit improved lipophilicity, metabolic stability, and binding interactions with biological targets. The compound 1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol leverages these advantages, making it a valuable building block for designing molecules with enhanced pharmacokinetic profiles.

The bromo and nitro substituents on the phenyl ring further contribute to the compound's reactivity and utility. These groups can be selectively modified through various chemical transformations, allowing researchers to fine-tune the properties of derived compounds. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups at different positions of the phenyl ring, expanding the scope of possible derivatives. Additionally, nucleophilic aromatic substitution reactions can be utilized to replace the bromo or nitro groups with other functional moieties, further diversifying the chemical space.

The pharmaceutical industry has shown particular interest in compounds containing both bromo and nitro groups due to their role as key pharmacophores in numerous FDA-approved drugs. These groups often contribute to the target binding affinity and selectivity of drug candidates. For example, many kinase inhibitors and antiviral agents incorporate bromo or nitro substituents into their structures to optimize their biological activity. The compound 1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol, with its dual functionality, represents a promising scaffold for developing such therapeutic agents.

In academic research, 1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol has been explored as a precursor for synthesizing novel bioactive molecules. Studies have demonstrated its utility in generating derivatives with potential applications in oncology, inflammation modulation, and central nervous system disorders. The fluoroethyl group, in particular, has been investigated for its role in enhancing blood-brain barrier penetration, which is crucial for treating neurological conditions.

The synthesis of 1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol involves multi-step organic transformations that highlight the compound's synthetic versatility. Initial steps typically involve the preparation of 4-bromo-2-nitrobenzaldehyde followed by condensation with fluoroacetaldehyde derivatives under basic conditions. Subsequent reduction and functional group manipulation yield the desired alcohol derivative. This synthetic route underscores the compound's accessibility and feasibility for large-scale production, which is essential for preclinical and clinical studies.

The growing interest in fluorinated compounds has also driven innovation in synthetic methodologies tailored to introducing fluorine at specific positions within molecules. Techniques such as electrophilic aromatic substitution and transition-metal-catalyzed reactions have been refined to achieve high selectivity and yield when incorporating fluorine atoms. The compound 1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol, with its pre-formed fluoroethyl side chain, serves as an excellent model for developing new synthetic strategies that prioritize fluorine incorporation efficiency.

In conclusion, 1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol (CAS No. 2228535-25-7) represents a compelling subject of study in chemical biology and drug discovery. Its unique structural features offer numerous opportunities for generating novel therapeutic agents with improved pharmacological properties. As research continues to uncover new applications for fluorinated compounds containing bromo and nitro substituents, this compound is poised to play a significant role in shaping the future of medicinal chemistry.

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